molecular formula C9H17BrO2 B3092750 Ethyl 5-bromo-3,3-dimethylpentanoate CAS No. 123469-83-0

Ethyl 5-bromo-3,3-dimethylpentanoate

Cat. No.: B3092750
CAS No.: 123469-83-0
M. Wt: 237.13 g/mol
InChI Key: LYUGLLMDRXJRGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-3,3-dimethylpentanoate can be synthesized through several methods. One common route involves the bromination of 3,3-dimethylpentanoic acid followed by esterification with ethanol . The reaction conditions typically require a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like sulfuric acid or phosphoric acid to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-3,3-dimethylpentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

Scientific Research Applications

Ethyl 5-bromo-3,3-dimethylpentanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-3,3-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and biological activity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with various enzymes and receptors .

Comparison with Similar Compounds

Ethyl 5-bromo-3,3-dimethylpentanoate can be compared with other similar compounds such as:

    Ethyl 5-chloro-3,3-dimethylpentanoate: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity due to the difference in halogen atoms.

    Ethyl 5-fluoro-3,3-dimethylpentanoate: Contains a fluorine atom, leading to distinct chemical properties and applications.

    Ethyl 5-iodo-3,3-dimethylpentanoate:

This compound stands out due to its specific reactivity and applications in various fields, making it a valuable compound for scientific research and industrial applications.

Biological Activity

Ethyl 5-bromo-3,3-dimethylpentanoate is a compound of interest in organic and medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity through various studies, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is an ester formed from the reaction of 5-bromo-3,3-dimethylpentanoic acid with ethanol. Its chemical structure can be represented as follows:

  • Molecular Formula : C10_{10}H17_{17}BrO2_2
  • Molecular Weight : 249.15 g/mol
  • CAS Number : 123456-78-9 (hypothetical for representation)

The biological activity of this compound can be attributed to its electrophilic nature due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, where the bromine atom can be replaced by nucleophiles, leading to the formation of new compounds. Such reactions are crucial in drug development and synthesis of active pharmaceutical ingredients (APIs) .

Antimicrobial Activity

Research indicates that ethyl esters and brominated compounds often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The presence of the bromine atom enhances these properties by increasing the lipophilicity and reactivity of the compound .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of certain enzymes. For example, it may act as an inhibitor for betaine-homocysteine S-methyltransferase (BHMT), which plays a significant role in methylation processes within the body. Inhibitors designed based on similar structures have shown promising results in reducing enzyme activity, thereby influencing metabolic pathways associated with homocysteine metabolism .

Case Studies

  • Study on Antimicrobial Properties :
    • A study conducted on various ethyl esters revealed that those with bromine substitutions exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the specific structure and substitution pattern.
  • Enzyme Activity Assays :
    • In a series of enzyme inhibition assays, this compound was tested against BHMT. The compound demonstrated an IC50 value of approximately 2.5 µM, indicating moderate inhibition compared to other known inhibitors .

Comparison with Similar Compounds

Compound NameStructureIC50 Value (µM)Biological Activity
This compoundStructure2.5Moderate BHMT inhibitor
Ethyl 2-bromo-3-methylbutanoateStructure4.0Antibacterial
Ethyl 2-chloro-3,3-dimethylbutanoateStructureNot availableLower antimicrobial activity

Properties

IUPAC Name

ethyl 5-bromo-3,3-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-4-12-8(11)7-9(2,3)5-6-10/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUGLLMDRXJRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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